molecular formula C6H8O6 B3419506 D-Galacturono-6,3-lactone CAS No. 14474-04-5

D-Galacturono-6,3-lactone

Cat. No.: B3419506
CAS No.: 14474-04-5
M. Wt: 176.12 g/mol
InChI Key: UYUXSRADSPPKRZ-TXICZTDVSA-N
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Description

D-Galacturono-6,3-lactone is a carbohydrate derivative that belongs to the class of uronic acid lactones. It is a cyclic ester formed from D-galacturonic acid. This compound is known for its significant roles in various biochemical and industrial processes due to its unique structural and chemical properties.

Mechanism of Action

Target of Action

Glucoxy, also known as D-Glucuronic acid lactone or Glucurolactone, is a naturally occurring substance that plays a crucial role in the metabolism of many organisms . It primarily targets the liver, where it participates in detoxification processes .

Mode of Action

Glucoxy is metabolized into glucuronic acid in the body . This acid binds to toxins and other foreign substances, forming water-soluble compounds known as glucuronides . These glucuronides are then excreted from the body through urine and feces, effectively eliminating the toxins from the system .

Biochemical Pathways

Glucoxy is involved in the glucuronidation pathway, a part of phase II metabolism in the liver . In this pathway, glucuronic acid, derived from Glucoxy, conjugates with a variety of endogenous and exogenous substances, enhancing their solubility and facilitating their elimination from the body .

Pharmacokinetics

It is known that glucoxy is soluble in water and is spontaneously hydrolyzed into glucuronic acid, which is then utilized in various metabolic processes .

Result of Action

The primary result of Glucoxy’s action is the detoxification of harmful substances. By converting these substances into water-soluble glucuronides, Glucoxy facilitates their elimination from the body, thereby reducing their potential toxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Glucoxy. For instance, the presence of other substances in the body that require detoxification could potentially affect the availability of Glucoxy for its intended action . Additionally, factors such as diet, lifestyle, and overall health status could influence the body’s ability to metabolize Glucoxy and utilize it effectively .

Future Directions

At room temperature, an aqueous solution of glucuronolactone reaches an equilibrium of about 20% lactone and 80% acid within 2 months . At 100°, an equilibrium of 60% lactone and 40% free acid is reached within 2 hours . This suggests potential future directions for research into the stability and reactivity of D-Glucuronic acid lactone under various conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Galacturono-6,3-lactone can be synthesized through the oxidation of D-galacturonic acid. The process typically involves the use of oxidizing agents such as bromine or chromium (VI) reagents. Another method includes the dehydrogenation of D-galacturonic acid using transition metal catalysts in the presence of a hydrogen acceptor .

Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure the efficient conversion of D-galacturonic acid to its lactone form.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form various derivatives.

    Reduction: It can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Bromine, chromium (VI) reagents.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Transition metal catalysts for dehydrogenation reactions.

Major Products Formed:

Scientific Research Applications

D-Galacturono-6,3-lactone has a wide range of applications in scientific research:

Comparison with Similar Compounds

    D-Glucurono-6,3-lactone: Another uronic acid lactone with similar structural properties but different biological activities.

    D-Glucuronic acid lactone: Known for its role in detoxification processes and as a precursor for glucuronides.

    Glucono-δ-lactone: Used as a food additive and in various industrial applications.

Uniqueness: D-Galacturono-6,3-lactone is unique due to its specific structural configuration and its ability to participate in a wide range of chemical reactions. Its antioxidant and antitumor activities further distinguish it from other similar compounds, making it a valuable compound in both research and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of D-Glucuronic acid lactone can be achieved through the oxidation of D-glucose followed by lactonization.", "Starting Materials": [ "D-glucose", "Sodium hydroxide (NaOH)", "Sodium chlorite (NaClO2)", "Acetic acid (CH3COOH)", "Sodium acetate (NaOAc)", "Hydrogen peroxide (H2O2)" ], "Reaction": [ "D-glucose is first oxidized to D-glucuronic acid using NaOH and NaClO2.", "The resulting D-glucuronic acid is then treated with acetic acid and NaOAc to form the corresponding acetate ester.", "Finally, the ester is hydrolyzed using H2O2 to yield D-Glucuronic acid lactone." ] }

CAS No.

14474-04-5

Molecular Formula

C6H8O6

Molecular Weight

176.12 g/mol

IUPAC Name

(2S)-2-[(2S,3R,4R)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetaldehyde

InChI

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h1-5,8-10H/t2-,3-,4-,5-/m1/s1

InChI Key

UYUXSRADSPPKRZ-TXICZTDVSA-N

Isomeric SMILES

C(=O)[C@H]([C@@H]1[C@@H]([C@H](C(=O)O1)O)O)O

SMILES

C(=O)C(C1C(C(C(=O)O1)O)O)O

Canonical SMILES

C(=O)C(C1C(C(C(=O)O1)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Galacturono-6,3-lactone
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D-Galacturono-6,3-lactone
Reactant of Route 3
D-Galacturono-6,3-lactone
Reactant of Route 4
D-Galacturono-6,3-lactone
Reactant of Route 5
D-Galacturono-6,3-lactone
Reactant of Route 6
D-Galacturono-6,3-lactone

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